Cas no 477538-28-6 (methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate)

methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-phenyl-3-[[[2-(2-thienyl)-4-quinolinyl]carbonyl]amino]-, methyl ester
- Z276178806
- methyl 5-phenyl-3-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-2-carboxylate
- AKOS024600526
- Oprea1_459710
- Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate
- methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate
- F0816-0631
- 477538-28-6
-
- インチ: 1S/C26H18N2O3S2/c1-31-26(30)24-21(15-23(33-24)16-8-3-2-4-9-16)28-25(29)18-14-20(22-12-7-13-32-22)27-19-11-6-5-10-17(18)19/h2-15H,1H3,(H,28,29)
- InChIKey: AHQHLBIVNMSUNI-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(C1C2C(N=C(C3SC=CC=3)C=1)=CC=CC=2)=O
計算された属性
- せいみつぶんしりょう: 470.07588479g/mol
- どういたいしつりょう: 470.07588479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 701
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 125Ų
じっけんとくせい
- 密度みつど: 1.371±0.06 g/cm3(Predicted)
- ふってん: 630.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 11.26±0.70(Predicted)
methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0816-0631-4mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-20mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-40mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-100mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-5μmol |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-1mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-5mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-15mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-3mg |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0816-0631-20μmol |
methyl 5-phenyl-3-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-2-carboxylate |
477538-28-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 |
methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate 関連文献
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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7. Book reviews
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
methyl 5-phenyl-3-2-(thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylateに関する追加情報
Methyl 5-phenyl-3-(2-thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate: A Comprehensive Overview
Methyl 5-phenyl-3-(2-thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate, with the CAS number 477538-28-6, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its complex molecular structure, which includes a quinoline ring system, a thiophene moiety, and a carboxylic acid derivative. The integration of these functional groups makes it a versatile molecule with potential applications in various scientific domains.
The molecular structure of methyl 5-phenyl-3-(2-thiophen-2-yl)quinoline is notable for its aromaticity and conjugation. The quinoline ring system, a bicyclic structure consisting of a benzene ring fused with a pyridine ring, provides the molecule with inherent stability and electronic properties. The thiophene group, a five-membered heterocyclic ring containing sulfur, introduces additional electronic flexibility and reactivity. This combination of functional groups allows the compound to exhibit unique optical and electronic properties, making it a promising candidate for applications in optoelectronic devices.
Recent studies have highlighted the potential of methyl 5-phenyl derivatives in the development of advanced materials. For instance, researchers have explored the use of this compound in the synthesis of organic light-emitting diodes (OLEDs) due to its high fluorescence quantum yield and excellent thermal stability. The presence of the thiophene group enhances the molecule's ability to undergo π–π interactions, which are crucial for achieving efficient charge transport in OLEDs.
In addition to its electronic properties, methyl 5-phenyl compounds have also been investigated for their biological activity. Studies have shown that certain derivatives exhibit potent anti-inflammatory and antioxidant properties, suggesting their potential as therapeutic agents. The integration of the quinoline and thiophene moieties in this compound may contribute to its bioactivity by modulating key cellular pathways.
The synthesis of methyl 5-phenyl compounds typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in catalytic methods have enabled the efficient synthesis of this compound with high purity and yield. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the selectivity and scalability of the synthesis process.
From an environmental perspective, the development of sustainable synthetic routes for methyl 5-phenyl compounds is a critical area of research. Scientists are exploring green chemistry approaches, such as using biodegradable solvents and minimizing waste generation, to reduce the environmental footprint of their production processes.
In conclusion, methyl 5-phenyl-3-(2-thiophen-2-yl)quinoline-4-amidothiophene-2-carboxylate, with its unique molecular architecture and diverse functional groups, represents a significant advancement in organic chemistry. Its potential applications span across multiple disciplines, from materials science to pharmacology. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play a pivotal role in shaping future technological innovations.
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